2,8-Dimethylimidazo[1,2-a]pyridin-3-amine
Description
Historical Background of Imidazo[1,2-a]pyridine Research
The development of imidazo[1,2-a]pyridine research has evolved significantly over the past several decades, with substantial progress documented in understanding both synthetic methodologies and biological applications. The field has witnessed remarkable advancement since the early recognition of this heterocyclic system as a privileged scaffold in medicinal chemistry. Historical developments in imidazo[1,2-a]pyridine research have been driven by the identification of several commercial drugs containing this core structure, including zolpidem, alpidem, and olprinone, which demonstrated the therapeutic potential of this scaffold.
Research progress in the pharmacology of imidazo[1,2-a]pyridines gained momentum following comprehensive studies that categorized these compounds into three major therapeutic areas: enzyme inhibitors, receptor ligands, and anti-infectious agents. The systematic investigation of structure-activity relationships has provided valuable insights into the medicinal attributes of these derivatives, leading to the identification of promising drug candidates for various therapeutic applications. Recent developments have encompassed more than twenty different synthetic strategies for constructing the imidazo[1,2-a]pyridine framework, reflecting the growing interest in this chemical scaffold.
The last decade has witnessed significant developments in both metal-free and transition metal-catalyzed synthetic approaches for imidazo[1,2-a]pyridine construction. These advances have facilitated the preparation of diverse libraries of compounds for biological screening, contributing to the discovery of novel therapeutic agents. The field has benefited from continuous efforts to develop more efficient and environmentally friendly synthetic methodologies, addressing limitations associated with traditional approaches that often required toxic catalysts and harsh reaction conditions.
Contemporary research has expanded beyond traditional medicinal chemistry applications to explore imidazo[1,2-a]pyridines in material science and imaging applications. This diversification reflects the versatile nature of the scaffold and its potential for addressing challenges across multiple scientific disciplines. The historical trajectory of imidazo[1,2-a]pyridine research demonstrates a clear evolution from basic structural studies to sophisticated applications in drug discovery and development.
Chemical Classification and Nomenclature
Imidazopyridines constitute a family of heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring, resulting in various structural arrangements based on the position of nitrogen atoms and the distinct connections between the two aromatic heterocycles. The classification system for imidazopyridines is based on the geometric arrangements and bonding patterns, leading to several distinct families including imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines.
The specific nomenclature of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine follows the systematic naming conventions established for bicyclic heterocycles. The compound belongs to the imidazo[1,2-a]pyridine subfamily, where the numbers in brackets indicate the fusion pattern between the imidazole and pyridine rings. The designation "1,2-a" specifically refers to the connectivity where the nitrogen atom at position 1 of the imidazole ring is connected to the carbon atom at position 2 of the pyridine ring.
According to current nomenclature systems, the compound is classified as a nitrogen-containing heterocycle with the International Union of Pure and Applied Chemistry name this compound. The chemical structure incorporates methyl substituents at positions 2 and 8, along with an amino group at position 3 of the fused ring system. This specific substitution pattern distinguishes the compound from other members of the imidazo[1,2-a]pyridine family and contributes to its unique chemical and biological properties.
The systematic classification places this compound within the broader category of privileged scaffolds in medicinal chemistry. These scaffolds are characterized by their disproportionately high occurrence among drugs and bioactive molecules, making them valuable frameworks for pharmaceutical development. The compound's classification as part of this privileged group reflects its potential for generating bioactive derivatives through structural modifications.
Structure and Recognition as a "Drug Prejudice" Scaffold
The imidazo[1,2-a]pyridine framework has been recognized as a "drug prejudice" scaffold due to its widespread occurrence in biologically active compounds and marketed pharmaceuticals. This designation reflects the scaffold's exceptional ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. The structural characteristics of the imidazo[1,2-a]pyridine core contribute to its privileged status through multiple mechanisms including optimal molecular geometry, favorable electronic properties, and versatile functionalization possibilities.
The concept of privileged scaffolds originated in the pharmaceutical industry to describe molecular frameworks that exhibit disproportionately high representation among drugs and bioactive molecules. The imidazo[1,2-a]pyridine scaffold exemplifies this concept through its presence in numerous therapeutic agents spanning multiple pharmacological classes. The bicyclic 5-6 heterocyclic system provides an optimal balance of structural rigidity and conformational flexibility, enabling effective interaction with diverse protein targets.
Recent research has demonstrated that different imidazo[1,2-a]pyridine derivatives exhibit excellent brain permeability and ideal metabolic stability, strongly suggesting their suitability for central nervous system applications. The scaffold's privileged status is further supported by its broad range of biological activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. This diverse activity profile demonstrates the scaffold's versatility in addressing multiple therapeutic areas.
The recognition of imidazo[1,2-a]pyridine as a privileged scaffold has led to extensive structure-activity relationship studies aimed at optimizing biological activity while maintaining drug-like properties. These investigations have revealed that specific substitution patterns can modulate selectivity, potency, and pharmacokinetic parameters. The scaffold's privileged nature also extends to its utility in developing covalent inhibitors, as demonstrated by recent work on novel anticancer agents targeting specific protein mutations.
Contemporary drug discovery efforts continue to leverage the privileged status of the imidazo[1,2-a]pyridine scaffold for developing novel therapeutic agents. The framework serves as a foundation for constructing drug-like chemical libraries for biological screening, contributing to the identification of lead compounds for various diseases. The scaffold's established safety profile in marketed drugs provides additional confidence for pharmaceutical development programs targeting this chemical space.
Molecular Properties of this compound
The molecular properties of this compound are defined by its specific chemical structure and substitution pattern. The compound possesses a molecular formula of C9H11N3 and a molecular weight of 161.20374 grams per mole. The Chemical Abstracts Service registry number for this compound is 82193-27-9, providing a unique identifier for database searches and regulatory documentation.
The structural composition includes a fused bicyclic system consisting of an imidazole ring connected to a pyridine ring through the 1,2-a fusion pattern. The molecule contains three nitrogen atoms strategically positioned within the heterocyclic framework: one bridgehead nitrogen in the imidazole ring, one nitrogen in the pyridine ring, and one nitrogen in the amino substituent. The specific substitution pattern includes methyl groups at positions 2 and 8 of the fused ring system, along with an amino group at position 3.
The electronic structure of this compound features a delocalized pi-electron system extending across the bicyclic framework, contributing to the compound's stability and potential for intermolecular interactions. The presence of the amino group at position 3 provides additional opportunities for hydrogen bonding and electrostatic interactions with biological targets. The methyl substituents at positions 2 and 8 influence the compound's lipophilicity and steric properties, potentially affecting its biological activity and pharmacokinetic behavior.
Computational analysis of the molecular geometry reveals that the compound adopts a planar configuration typical of fused aromatic heterocycles. The three-dimensional structure can be represented through various conformational models, with the most stable conformer displaying optimal orbital overlap across the bicyclic system. The compound's molecular properties position it within the drug-like chemical space, suggesting favorable characteristics for pharmaceutical development applications.
Structure
2D Structure
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYHNIRIIDGFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Approach
The classical synthesis involves constructing the imidazo[1,2-a]pyridine core followed by selective methylation and amination at the 3-position:
Preparation of the core scaffold:
The core heterocycle is generally synthesized via condensation reactions involving 2-aminopyridines with α-haloketones or aldehydes, facilitating cyclization to form the imidazo[1,2-a]pyridine ring system.Introduction of methyl groups at positions 2 and 8:
Methylation at these positions often employs methylating agents such as iodomethane or methyl iodide, with the reaction facilitated by bases like potassium carbonate or sodium hydride in polar aprotic solvents.Amination at the 3-position:
The amino group is introduced through nucleophilic substitution or amination reactions, often involving ammonia or amines under reflux conditions.
Representative Example
A typical route involves initial synthesis of 2,8-dimethylimidazo[1,2-a]pyridine via condensation of 2-aminopyridine with suitable aldehydes or halogenated ketones, followed by methylation at the 2- and 8-positions, and subsequent amino functionalization at the 3-position using nucleophilic amination protocols.
Modern Organic Synthesis Protocols
Microwave-Assisted Synthesis
Recent advancements have employed microwave irradiation to accelerate the formation of the imidazo[1,2-a]pyridine core:
Procedure:
2-Aminopyridines are reacted with halogenated ketones or aldehydes in ethanol or water under microwave irradiation, leading to rapid cyclization and formation of the core heterocycle.Advantages:
Significantly reduced reaction times, higher yields, and cleaner reaction profiles.Research Findings:
A study demonstrated microwave-assisted synthesis of 3-substituted imidazo[1,2-a]pyridines with yields exceeding 80% within 15–30 minutes, compared to several hours in conventional heating.
Metal-Free Direct Synthesis
Recent protocols focus on metal-free conditions to enhance environmental sustainability:
Methodology:
Condensation of 2-aminopyridines with 1,3-dichloroacetone or bromomalonaldehyde in ethanol-water media, followed by cyclization, as developed by recent researchers.Key Intermediates:
The formation of key intermediates like 3-carbaldehyde substituted compounds facilitates subsequent functionalization.
Functionalization at the 3-Position
Amination via Nucleophilic Substitution:
The 3-position amino group can be introduced through nucleophilic substitution with ammonia or amines, often under reflux with catalysts or activating agents.Use of Carbodiimides:
Coupling agents like EDCI or HOBt are employed to attach amino groups to carboxylate intermediates, as demonstrated in recent synthesis routes.
Specific Research Findings and Data
Notable Research Findings
Efficiency and Environmental Compatibility:
Recent protocols emphasize green chemistry principles, employing water or ethanol as solvents and avoiding heavy metals or toxic reagents.Intermediates as Key Steps:
The synthesis of intermediates such as 3-carbaldehyde derivatives or formamides is crucial, enabling subsequent functionalization at the 3-position with high selectivity and yields.Catalyst-Free Approaches:
Microwave-assisted and base-mediated reactions often proceed efficiently without catalysts, reducing costs and environmental impact.
Summary of Key Techniques
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2,8-dimethylimidazo[1,2-a]pyridin-3-amine exhibits significant biological activities that can be leveraged in drug development. The unique structural features of this compound contribute to its interactions with various biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values as low as ≤1 μM against multiple strains of tuberculosis . This highlights the potential of this compound in treating resistant bacterial infections.
Anticancer Potential
The compound's structural modifications can enhance its anticancer properties. Research has indicated that related imidazo[1,2-a]pyridine derivatives possess anticancer activities against various cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Synthetic Pathways
Several synthetic routes have been developed for producing this compound and its derivatives. These methods typically involve:
- Condensation Reactions : Combining appropriate starting materials to form the imidazo[1,2-a]pyridine scaffold.
- Functionalization : Introducing various substituents at specific positions to enhance biological activity and selectivity.
Case Study 1: Antituberculosis Activity
A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antituberculosis activity. The results indicated that compounds with specific substitutions exhibited potent activity against both replicating and non-replicating strains of Mtb. The most effective compounds demonstrated MIC values significantly lower than standard treatments .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of a series of synthesized imidazo[1,2-a]pyridine derivatives. The study revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. Notably, the presence of methyl groups at the 7 and 8 positions was linked to increased lipophilicity and improved cell membrane permeability .
Comparative Analysis Table
| Compound Name | Structure Type | Biological Activity | MIC (µM) |
|---|---|---|---|
| This compound | Heterocyclic | Antituberculosis | ≤1 |
| 5-Methylimidazo[1,2-a]pyridine | Methylated derivative | Antibacterial | >32 |
| 6-Methylimidazo[1,2-a]pyridine | Methylated derivative | Anticancer | Varies |
| Imidazo[1,2-a]pyridine | Heterocyclic | Antimalarial | Varies |
Mechanism of Action
The mechanism of action of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with DNA, leading to mutations and potential carcinogenesis. The compound can form adducts with DNA, causing structural changes that interfere with normal cellular processes. This interaction is mediated through the formation of reactive intermediates during metabolic activation .
Comparison with Similar Compounds
Methyl Substituents
- The amine at position 3 offers a site for hydrogen bonding or salt formation .
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride : The sulfonyl chloride group introduces electrophilicity, enabling covalent modifications. This derivative is 95% pure and used in synthetic intermediates .
- 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine : Methyl groups at positions 2 and 3 alter electronic density, shifting NMR signals (e.g., δ 158.0 ppm for C3 in related compounds) .
Halogen Substituents
- 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) : Bromine atoms increase molecular weight (MW: 351.97 g/mol) and polarizability, enhancing halogen bonding interactions. This compound crystallizes with distinct π-stacking interactions .
- 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine: Chlorine and bromine substituents improve antitrypanosomal activity, with a reported yield of 60% in synthesis .
Aryl and Heteroaryl Substituents
Amine Modifications
- N-tert-Butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine (XOWVOX) : The tert-butyl group enhances steric protection of the amine, stabilizing the compound against oxidation. MS-ESI data confirm [(M+H)+] at m/z 339.1961 .
- N-Cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine : The cyclohexyl group increases lipophilicity (LogP: 4.66), favoring CNS penetration .
Physicochemical and Spectroscopic Comparisons
Biological Activity
2,8-Dimethylimidazo[1,2-a]pyridin-3-amine (DMIP) is a heterocyclic aromatic amine that has garnered attention due to its biological activity, particularly in relation to mutagenicity and potential carcinogenicity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMIP has the molecular formula and features a fused imidazole and pyridine ring structure with methyl groups at the 2 and 8 positions and an amine group at the 3 position. This unique structure contributes to its reactivity and biological interactions.
The biological activity of DMIP is primarily linked to its ability to interact with DNA, leading to mutagenic effects. The compound can form DNA adducts through metabolic activation, which may result in structural alterations that disrupt normal cellular functions. This interaction is facilitated by reactive intermediates generated during its metabolism, suggesting a pathway for potential carcinogenesis .
Biological Activity Overview
Research indicates that DMIP exhibits significant biological activities, particularly as a mutagen and potential carcinogen. Its effects have been studied in various contexts:
- Mutagenicity : DMIP has been shown to induce mutations in bacterial models, demonstrating its capacity to alter genetic material .
- Carcinogenic Potential : Studies have linked DMIP exposure to increased cancer risk, particularly due to its formation of DNA adducts .
- Antimicrobial Activity : Some derivatives of DMIP have been investigated for their antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis .
Case Study 1: Mutagenicity Assessment
A study evaluating the mutagenic effects of DMIP on Salmonella typhimurium demonstrated a dose-dependent increase in revertant colonies, indicating significant mutagenic potential. The findings suggested that DMIP acts through a mechanism involving metabolic activation leading to DNA damage .
Case Study 2: Antitubercular Activity
Recent research explored the efficacy of DMIP derivatives against M. tuberculosis. Specifically, compounds derived from DMIP exhibited low minimum inhibitory concentration (MIC) values (≤1 μM) against various strains, including drug-resistant types. The mechanism involved inhibition of mycobacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
To understand the unique properties of DMIP, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine | Structure | Known mutagen; lower potency against M. tuberculosis |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Structure | Exhibits anti-tuberculosis activity; selective against resistant strains |
Toxicological Considerations
While DMIP shows promise in therapeutic applications, its mutagenic and carcinogenic properties necessitate careful handling and risk assessment. Regulatory guidelines emphasize the importance of monitoring exposure levels in occupational settings where DMIP is used .
Q & A
Q. What are the most reliable synthetic routes for preparing 2,8-dimethylimidazo[1,2-a]pyridin-3-amine, and how can purity be optimized?
The compound is typically synthesized via reductive amination or condensation reactions. For example:
- Reductive amination : Reacting 2,8-dimethylimidazo[1,2-a]pyridin-3-carbaldehyde with amines (e.g., piperidin-4-amine derivatives) in the presence of reducing agents like sodium cyanoborohydride, followed by purification via column chromatography .
- Condensation : Using α-bromoacetophenone derivatives and substituted anilines (e.g., p-toluidine) under basic conditions (NaHCO₃), followed by cyclization with 2-amino-3-methylpyridine in isopropyl alcohol at 80°C .
Purity optimization : Employ HPLC with C18 columns and mobile phases like acetonitrile/water (0.1% formic acid). Purity >98% can be achieved by iterative column chromatography and solvent recrystallization, as demonstrated for structurally similar imidazo[1,2-a]pyridines .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, methyl groups at positions 2 and 8 show distinct singlet peaks in the range δ 2.4–2.6 ppm .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ions with <5 ppm error) .
- IR spectroscopy : Identifies functional groups like amines (N–H stretches at ~3300 cm⁻¹) and aromatic C=C bonds (1600–1450 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions, though this requires high-purity crystalline samples .
Advanced Research Questions
Q. How do substituents on the N-phenyl ring influence the biological activity of this compound derivatives?
Substituents modulate lipophilicity, hydrogen bonding, and steric effects, impacting target binding. For example:
- Electron-withdrawing groups (e.g., –SO₂CH₃) enhance COX-2 inhibition by forming halogen bonds with active-site residues like Tyr355 and Phe518 .
- Methyl groups at position 8 improve metabolic stability by reducing cytochrome P450 oxidation, as shown in pharmacokinetic studies of similar imidazo[1,2-a]pyridines .
Methodological insight : Use comparative SAR studies with derivatives bearing –CH₃, –OCH₃, or –NO₂ substituents. Evaluate activity via enzyme inhibition assays (e.g., COX-2 IC₅₀) and correlate with computational docking results .
Q. How can computational methods validate the interactions of this compound with biological targets?
- Molecular docking : Dock the compound into target protein structures (e.g., COX-2 PDB: 1CX2) using software like AutoDock Vina. Focus on key interactions (e.g., π-π stacking with Phe518, hydrogen bonds with Arg120) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, identifying nucleophilic/electrophilic regions critical for reactivity .
- MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent models (e.g., TIP3P water). Analyze RMSD and binding free energy with MM-PBSA .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
- Meta-analysis : Compile data from multiple studies (e.g., IC₅₀ values for COX-2 inhibition) and identify outliers using statistical tools like Grubbs' test .
- Proteomic profiling : Use LC-MS/MS to confirm target engagement and off-target effects. For example, derivatives with –CN groups may cross-react with kinases, altering apparent potency .
- Crystallography : Compare co-crystal structures of active/inactive derivatives to pinpoint steric clashes or conformational changes in the binding pocket .
Methodological Best Practices
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation during condensation steps .
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to eliminate ambiguity .
- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across multiple cell lines (e.g., MCF-7 for cancer studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
